Product packaging for 6-Benzyl-4-hydroxy-2H-pyran-2-one(Cat. No.:CAS No. 50607-34-6)

6-Benzyl-4-hydroxy-2H-pyran-2-one

Cat. No.: B3032776
CAS No.: 50607-34-6
M. Wt: 202.21
InChI Key: LODZRQMPPSEWGP-UHFFFAOYSA-N
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Description

6-Benzyl-4-hydroxy-2H-pyran-2-one (CAS 50607-34-6) is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a versatile pyrone derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. The pyrone scaffold is a key structural motif in many natural products and bioactive molecules, known for its diverse pharmacological properties . This compound is part of a class of molecules being investigated for various biological activities. Research into similar 4-hydroxy-pyran-2-one structures has demonstrated potential as antimicrobial agents . Furthermore, pyran-based derivatives are extensively studied in neuroscience research, particularly for their potential application against neurodegenerative conditions . As a synthetic intermediate, its structure offers sites for further chemical modification, making it useful for developing more complex molecules for structure-activity relationship (SAR) studies . The compound is supplied for research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B3032776 6-Benzyl-4-hydroxy-2H-pyran-2-one CAS No. 50607-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-4-hydroxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-10-7-11(15-12(14)8-10)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODZRQMPPSEWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715845
Record name 6-Benzyl-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50607-34-6
Record name 6-Benzyl-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Benzyl 4 Hydroxy 2h Pyran 2 One and Analogues

Strategies for the Construction of the 4-Hydroxy-2H-pyran-2-one Core

The fundamental structure of 4-hydroxy-2H-pyran-2-one can be assembled through several synthetic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Base-Mediated Cyclization Approaches

Base-mediated cyclization is a cornerstone in the synthesis of 4-hydroxy-2-pyrones. mdpi.com These methods often mimic biosynthetic pathways and typically involve the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.com

A common approach involves the Claisen condensation of acetoacetic ester derivatives with various acylating agents in the presence of strong bases like sodium hydride, n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or lithium and sodium hexamethyldisilazide (LiHMDS and NaHMDS). mdpi.com For instance, the reaction of substituted acetoacetic esters with aldehydes, followed by oxidation and subsequent cyclization catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can yield 4-hydroxy-2-pyrones in good yields. mdpi.com DBU is a popular choice for promoting the cyclization of tricarbonyl compounds, though other catalysts like sodium methoxide (B1231860) (MeONa), p-toluenesulfonic acid (PTSA), and polyphosphoric acid (PPA) have also been employed. mdpi.com

The general mechanism for the base-mediated synthesis of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles involves the nucleophilic attack of malononitrile (B47326) on α,β-unsaturated ketones in the presence of a base, followed by intramolecular O-cyclization. acs.org A plausible reaction pathway begins with the reaction of a secondary amine with an α-ketoketene dithioacetal to form an intermediate, which then reacts with malononitrile. This is followed by an intramolecular O-cyclization to generate the 2-imino-2H-pyran-3-carbonitrile intermediate. acs.org

A one-pot, two-stage base/acid-mediated reaction of isothiourea and β-ketoester provides a convenient route to 4-pyrimidone-2-thioethers. nih.gov The initial base-mediated condensation of isothiourea with a β-ketoester forms a cyclic aldol (B89426) intermediate, which is then dehydrated and aromatized under acidic conditions to yield the final product. nih.gov

Table 1: Examples of Base-Mediated Cyclization Reactions

Starting Materials Base/Catalyst Product Yield Reference
Substituted acetoacetic ester, Aldehyde DBU 4-hydroxy-2-pyrones 60-100% mdpi.com
Malononitrile, 3,3-bis(methylthio)-1-arylprop-2-en-1-one KOH 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile Excellent acs.org
Isothiourea, β-ketoester Base then Acid 4-pyrimidone-2-thioether Good to Excellent nih.gov
Amino acid esters, Aldehydes, Alkynes, Amino alcohols Base Imidazole-4(2H)-ones - researchgate.net

Acylation-Based Synthetic Routes

Acylation reactions provide another versatile entry to the 4-hydroxy-2H-pyran-2-one scaffold. One such method involves the O-acylation of diethyl oxaloacetate with arylacetyl chlorides, which can be generated in situ from the corresponding arylacetic acids. This is followed by a base-catalyzed intramolecular Claisen condensation to form the pyrone ring. mdpi.com

A one-pot synthesis of 3-acylamino derivatives of pyran-2-ones has been developed utilizing compounds with an activated methylene (B1212753) or methyl group (like 1,3-dicarbonyls or methyl ketones), an acetal (B89532) of a dimethylamide (such as N,N-dimethylformamide dimethyl acetal - DMFDMA), and an N-acylglycine in acetic anhydride. researchgate.net Specifically, 3-benzoylamino derivatives of 5- to 8-membered cycloalka[b]pyran-2-ones and 2H-pyran-2-ones can be synthesized from the corresponding alkanones, DMFDMA, and hippuric acid in the presence of excess acetic anhydride. umich.eduumich.edu

Cycloaddition Reactions in Pyran-2-one Synthesis

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are powerful tools for the construction of the 2H-pyran-2-one ring and its derivatives. 2H-pyran-2-ones can act as dienes and react with various dienophiles. researchgate.net The reactivity in these reactions can be influenced by the electronic nature of the substituents on both the pyrone and the dienophile. For example, the introduction of electron-withdrawing groups on the dienophile can shift the reaction towards a more synchronous concerted mechanism. researchgate.net

Recent studies have explored the cycloaddition of 2H-pyran-2-ones and their thio-analogues with strained alkynes. acs.orgnsf.gov Computational studies have predicted that the reactivity of the pyrone substrate is inversely correlated with its aromaticity; less aromatic substrates are more reactive. nsf.gov Experimental results have confirmed these predictions, showing that 2H-pyran-2-thiones are highly reactive in these cycloadditions. acs.orgnsf.gov These reactions can proceed efficiently in aqueous buffers and even in cellular environments. acs.org

A ruthenium-catalyzed carbonylative [3+2+1] cycloaddition has been developed for the synthesis of tetrasubstituted 2-pyrones from silylacetylenes, α,β-unsaturated ketones, and carbon monoxide. nih.gov Additionally, palladium-catalyzed oxidative annulation between acrylic derivatives and internal alkynes offers a highly regioselective route to 2-pyrones. nih.gov

Ring Transformation and Rearrangement Pathways

The 2H-pyran-2-one ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, often leading to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org These ring transformation reactions represent a versatile strategy for the synthesis of diverse molecular scaffolds. clockss.orgresearchgate.net

For instance, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) is a key precursor that undergoes interesting rearrangement reactions upon treatment with various nucleophiles like ammonia, amines, hydrazines, and hydroxylamine (B1172632). researchgate.net These reactions can lead to the formation of pyridones, pyrazoles, isoxazoles, and other heterocyclic systems. researchgate.net A unique 'ring transformation-rearrangement' has been observed when 2H-pyran-2-ones react with acetol in the presence of a base, yielding functionalized 5,6-dihydropyran-2-ones. ias.ac.in

Furthermore, the transformation of methoxy-substituted γ-pyrones under alkaline conditions is a general method for synthesizing 4-hydroxy-2-pyrones. mdpi.com Another approach involves the dechlorination and decarboxylation of 4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid derivatives to produce 4-hydroxy-2H-pyran-2-one. google.com

Advanced Catalytic Methods (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of pyran-2-one derivatives. Microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including 2H-pyrans. researchgate.net For example, the domino Knoevenagel condensation followed by a 6π-electrocyclization to form annulated 2H-pyrans can be efficiently carried out under solvent- and catalyst-free conditions using microwave irradiation. researchgate.net

Microwave-assisted synthesis has also been employed for the preparation of 2-amino-4,6-diarylpyrimidines through a two-step process involving an aldol condensation to form chalcones, followed by a ring-closing condensation with guanidine (B92328) hydrochloride. rsc.org Similarly, novel 2-pyrazoline (B94618) derivatives have been synthesized from chalcones using microwave techniques. nih.gov The use of microwave irradiation often leads to shorter reaction times and improved yields compared to conventional heating methods. nih.gov

A stereoselective, microwave-assisted, and Brønsted acid-mediated ring-expansion of monocyclopropanated furans and pyrroles has been developed to access pyran and dihydropyridine (B1217469) derivatives in excellent yields. acs.org This method benefits from its versatility, scalability, and short reaction times under environmentally benign conditions. acs.orgnih.gov

Regioselective and Stereoselective Syntheses of Substituted 2H-Pyran-2-ones

Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing complex substituted 2H-pyran-2-ones. The substitution pattern on the pyran-2-one ring significantly influences its chemical and biological properties.

Palladium-catalyzed oxidative annulations between acrylic derivatives and internal alkynes have been shown to proceed with high regioselectivity, providing a reliable method for the synthesis of specifically substituted 2-pyrones. nih.gov Similarly, the Knoevenagel condensation of 1,3-dicarbonyl compounds with enals, followed by electrocyclization, is a widely used strategy that can be controlled to achieve specific substitution patterns. nih.gov

Stereoselective synthesis is particularly important when chiral centers are present in the target molecule. A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to highly functionalized tetrahydropyridines and dihydro-2H-pyrans. nih.gov This method relies on a cyclopropylcarbinyl cation rearrangement and achieves selective cleavage of the endocyclic cyclopropane (B1198618) C-C bond. nih.gov While some reactions, like the nanoporous gold-catalyzed borylation of certain ethers, can proceed with low stereoselectivity, suggesting carbocation intermediates, others, like the borylation of axially substituted substrates, can yield stereoinverted products with high selectivity. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
6-Benzyl-4-hydroxy-2H-pyran-2-one
4-Hydroxy-2H-pyran-2-one
4-hydroxy-6-methyl-2-pyrone
6-(bromomethyl)-4-methoxy-pyran-2-one
6-(hydroxymethyl)-4-methoxypyran-2-one
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)
5,6-dihydropyran-2-ones
4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles
2-imino-2H-pyran-3-carbonitrile
4-pyrimidone-2-thioethers
3-acylamino derivatives of pyran-2-ones
3-benzoylamino derivatives of 5- to 8-membered cycloalka[b]pyran-2-ones
3-benzoylamino derivatives of 2H-pyran-2-ones
4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid
2-amino-4,6-diarylpyrimidines
2-pyrazoline derivatives
tetrahydropyridines
dihydro-2H-pyrans
Imidazole-4(2H)-ones
Tributylphenylstannane
Triphenylphosphine (B44618) oxide
Diethyl oxaloacetate
Hippuric acid
Malononitrile
Guanidine hydrochloride
Acetol
Silylacetylenes
α,β-unsaturated ketones
Acrylic derivatives
Internal alkynes
Strained alkynes
Isothiourea
β-ketoester
α-ketoketene dithioacetal
Chalcones
N,N-dimethylformamide dimethyl acetal (DMFDMA)
tert-butyldimethylsilylether
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
n-butyllithium (n-BuLi)
lithium diisopropylamide (LDA)
lithium hexamethyldisilazide (LiHMDS)
sodium hexamethyldisilazide (NaHMDS)
sodium methoxide (MeONa)
p-toluenesulfonic acid (PTSA)
polyphosphoric acid (PPA)

Derivatization of the 6-Position in 4-Hydroxy-2H-pyran-2-one Structures for Benzyl (B1604629) Moiety Incorporation

One of the most direct strategies to synthesize this compound involves the modification of a readily available pyran-2-one starting material. Commercially accessible compounds like 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) serve as ideal scaffolds for this purpose. messiah.edu The core challenge lies in converting the methyl group at the 6-position into a benzyl group. This transformation is typically not a single-step process but rather a sequence of reactions designed to activate the methyl group and then couple it with a phenyl-containing fragment.

A viable synthetic pathway begins with the protection of the acidic hydroxyl group at the 4-position to prevent it from interfering with subsequent reaction steps. messiah.edu Common protecting groups include methyl ethers or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). messiah.edu Following protection, the 6-methyl group must be functionalized to make it a good leaving group. This is often achieved through free-radical halogenation, such as allylic bromination using N-bromosuccinimide (NBS), to form a 6-(bromomethyl) derivative. messiah.eduorgsyn.org This brominated intermediate is a key synthon, primed for nucleophilic substitution or cross-coupling reactions.

The crucial carbon-carbon bond formation to introduce the benzyl moiety can then be accomplished via organometallic cross-coupling reactions. The Stille coupling, which utilizes a palladium catalyst to couple the brominated pyrone with an organotin reagent like tributylphenylstannane, has been proposed as a promising method for this step. messiah.edu Alternative activation methods for the 6-methyl group, such as converting it to a tosylate or triflate after initial hydroxylation, can also enhance the reactivity for the final coupling step. messiah.edu Once the benzyl group is successfully installed, a final deprotection step releases the hydroxyl group at the 4-position, yielding the target molecule, this compound. mdpi.com

Table 1: Synthetic Sequence for Benzyl Moiety Incorporation via Derivatization

Step Reaction Reagents/Conditions Intermediate/Product Purpose
1 Protection e.g., Methyl iodide, base or TBDMSCl, imidazole 4-methoxy-6-methyl-2H-pyran-2-one Prevents side reactions of the acidic 4-OH group. messiah.edu
2 Activation N-Bromosuccinimide (NBS), initiator 6-(bromomethyl)-4-methoxy-2H-pyran-2-one Creates a reactive site for C-C bond formation. messiah.edu
3 Coupling Tributylphenylstannane, Pd catalyst (Stille) 6-benzyl-4-methoxy-2H-pyran-2-one Introduces the benzyl group. messiah.edu

Multicomponent Reactions for Pyran-2-one Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical approach to complex molecules like pyran-2-ones. mdpi.comnih.gov These methods build the heterocyclic core and install the required substituents, including the benzyl group, in a convergent manner.

A common strategy for synthesizing 4-hydroxy-2-pyrones is the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.comresearchgate.net To obtain a 6-benzyl substituent, a precursor containing a benzyl moiety is required. For instance, the Claisen condensation of a benzyl-containing ketone with a diester like diethyl oxalate (B1200264) can generate the necessary 1,3,5-tricarbonyl framework, which can then undergo intramolecular cyclization and dehydration to form the pyran-2-one ring. mdpi.com

Another powerful approach involves a sequence of condensation and cyclization reactions starting from simpler precursors. A three-step, one-pot procedure has been described for the synthesis of various 6-substituted 4-hydroxy-2-pyrones from aldehydes. thieme-connect.com In the context of synthesizing the target compound, this would involve using an aldehyde that can be converted to a benzyl group, or more directly, using a reactant that already contains the benzyl moiety. For example, a reaction between an appropriate aldehyde, malononitrile, and a 1,3-dicarbonyl compound like benzylacetone (B32356) under the influence of a suitable catalyst can lead to the formation of functionalized pyran systems. mdpi.com The mechanism often proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization. mdpi.com

Modern synthetic methods have also employed transition-metal catalysis for pyrone synthesis. Gold catalysts, for example, have been shown to effectively catalyze the cyclization of certain acetylenecarboxylic acids to yield 6-substituted 4-hydroxy-2-pyrones, including 6-phenyl derivatives. mdpi.com While this yields a phenyl rather than a benzyl substituent, the underlying principle of metal-catalyzed ring formation represents a frontier in the synthesis of this class of compounds.

Table 2: Representative Multicomponent/One-Pot Strategies for this compound

Strategy Key Reactants Key Transformations Reference
Tricarbonyl Cyclization Benzylacetylacetone, Diethyl carbonate Base-mediated condensation followed by intramolecular cyclization and decarboxylation. mdpi.com
Aldehyde-based Synthesis Phenylacetaldehyde, Ketene acetal (acetoacetate equivalent) Vinylogous Mukaiyama aldol addition, oxidation (e.g., Dess-Martin), and thermal cyclization. thieme-connect.com

These multicomponent strategies highlight the versatility and efficiency of modern organic synthesis, allowing for the construction of the complex this compound structure from relatively simple and accessible starting materials.

Chemical Reactivity and Mechanistic Studies of 6 Benzyl 4 Hydroxy 2h Pyran 2 One

Tautomerism and Isomerization Phenomena within the 4-Hydroxy-2H-pyran-2-one System

The 4-hydroxy-2H-pyran-2-one scaffold, the core of 6-benzyl-4-hydroxy-2H-pyran-2-one, exhibits tautomerism, existing in equilibrium between the 4-hydroxy-2-pyrone and the 2-hydroxy-4-pyrone forms. Due to effective conjugation, the 4-hydroxy-2-pyrone is the major tautomer. mdpi.com This tautomeric equilibrium is a key determinant of the molecule's reactivity.

Furthermore, 2H-pyran-2-ones can undergo valence isomerization to form open-chain 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process. nih.gov This isomerization is often rapid, meaning that the synthetic route to the pyran-2-one does not necessarily dictate which tautomer is ultimately obtained. nih.gov The stability of the 2H-pyran ring is enhanced when it is fused to an aromatic ring, as is the case in some derivatives. nih.gov

Isomerization can also be induced by external factors. For instance, the irradiation of certain 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones leads to their rearrangement into 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.org Additionally, base-catalyzed condensation reactions can lead to isomerized and more stable products, such as the conversion of 2-aryl-4-oxo-2,3-dihydrobenzopyrano[2,3-d]pyrimidines to 2-aryl-4-hydroxy-5H-benzopyrano[2,3-d]pyrimidines. rsc.org

Nucleophilic Reactivity and Ring-Opening Pathways

The 2H-pyran-2-one ring is susceptible to nucleophilic attack at three electrophilic centers: the C-2, C-4, and C-6 positions. clockss.orgumich.edu These reactions frequently result in the opening of the pyran ring, leading to the formation of new heterocyclic or carbocyclic systems. clockss.org

Reactions with Amines and Nitrogen-Containing Nucleophiles

The interaction of 4-hydroxy-2H-pyran-2-one derivatives with nitrogen-containing nucleophiles, such as amines and hydrazines, is a versatile method for synthesizing a variety of heterocyclic compounds. clockss.orgnih.gov The course of the reaction is highly dependent on the nature of the nucleophile. nih.govbeilstein-journals.org

For example, reactions with primary amines can lead to the formation of 2-amino-4(1H)-pyridone derivatives through intermediates that involve ring opening. researchgate.net In the case of fused 2H-furo[3,2-b]pyran-2-ones, condensation with aliphatic amines yields enamines, while reactions with dinucleophiles like hydrazines or hydroxylamine (B1172632) result in recyclization and the formation of pyrazolones or isoxazolones, respectively. nih.govbeilstein-journals.org The reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with various reagents can produce a range of nitrogen-containing heterocycles including pyridine, pyranylpyrazole, and pyranylisoxazole derivatives. researchgate.net

The general mechanism often involves the initial attack of the nitrogen nucleophile on the pyran-2-one ring, which can lead to ring opening and subsequent recyclization to form a new heterocyclic system. researchgate.netresearchgate.net

Formation of Fused and Linked Heterocyclic Systems

The reactivity of this compound and related compounds provides a pathway to complex fused and linked heterocyclic systems. For instance, the reaction of 4-hydroxyquinolone derivatives with propargyl alcohols, catalyzed by piperidine, can yield pyrano[3,2-c]quinoline systems.

Furthermore, tandem reactions, such as the Prins-type cyclization, allow for the stereoselective construction of fused polycyclic systems. rsc.org The condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol, for example, leads to the formation of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. rsc.org Similarly, the reaction of 3-aminophenol (B1664112) with β-ketoesters can be used to synthesize various isomeric pyranoindoles. nih.gov

Electrophilic Reactivity and Substitution Patterns

While 2H-pyran-2-ones are generally susceptible to nucleophilic attack, they also exhibit aromatic character, which is demonstrated by their selective substitution in electrophilic reactions. clockss.org Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically occur at the C-3 and C-5 positions of the pyran-2-one ring. clockss.org For 4-hydroxy-6-methyl-2-pyridone, which can be formed from a pyran-2,4-dione, electrophilic attack preferentially occurs at the 3-position. researchgate.net

A hypervalent iodine-guided electrophilic substitution (HIGES) reaction has been developed for C-C bond formation, leading primarily to para-substituted products. beilstein-journals.org This reaction is believed to proceed through a concerted mechanism. beilstein-journals.org

Cycloaddition Reactions (e.g., Diels-Alder) of the Pyran-2-one Ring

2H-pyran-2-ones are effective diene systems that participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a variety of dienophiles. researchgate.net These reactions are a valuable tool for the synthesis of six-membered rings with controlled stereochemistry. libretexts.org Suitable dienophiles include maleic anhydride, N-substituted maleimides, and vinyl ethers. researchgate.net

The nature of the substituents on both the pyran-2-one and the dienophile influences the reaction mechanism and outcome. researchgate.netrsc.org For instance, the introduction of electron-withdrawing groups on the dienophile can shift the Diels-Alder reaction towards a less polar, more synchronous concerted mechanism. researchgate.net Conversely, with certain dienophiles, the 2H-pyran-2-one can act as the nucleophile. researchgate.net The reaction of 2H-pyran-2-ones with alkynes can lead to the formation of aniline (B41778) derivatives. rsc.org

Density functional theory (DFT) studies have been employed to investigate the inverse electron demand Diels-Alder (IEDDA) reactions of 2H-pyran-2-ones with strained alkynes, providing insights into their reactivity. rsc.org

Rearrangement Mechanisms in Pyran-2-one Chemistry

Pyran-2-one derivatives can undergo a variety of rearrangement reactions, often initiated by nucleophilic attack, which leads to the opening of the pyran ring and subsequent restructuring to form new heterocyclic systems. researchgate.netresearchgate.net These rearrangements are a cornerstone of pyran-2-one chemistry, providing access to a diverse array of molecular architectures. researchgate.net

One notable example is the reaction of 1-oxaspiro[2.5]octa-5,7-dien-4-ones with nucleophiles, which can produce a range of substitution and rearrangement products. researchgate.net Mechanistically, these rearrangements can be complex, sometimes involving intramolecular processes where a single molecule rearranges its structure without the intervention of other molecules. youtube.com However, many apparent rearrangements are mediated by acids or bases. youtube.com

The Wittig and Stevens rearrangements are examples of 1,2-shifts, while the Sommelet-Hauser rearrangement can be viewed as a clockss.orgresearchgate.net-sigmatropic shift or an addition-elimination process. msu.edu The specific type of rearrangement that occurs is dependent on the substrate and reaction conditions.

Spectroscopic Characterization and Advanced Structural Elucidation of 6 Benzyl 4 Hydroxy 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Benzyl-4-hydroxy-2H-pyran-2-one by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, characteristic signals would be expected for the protons of the benzyl (B1604629) group and the pyranone ring. The aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would likely produce a singlet at approximately δ 3.5-4.0 ppm. The protons on the pyranone ring would have distinct chemical shifts, for instance, the vinyl proton might appear around δ 5.5-6.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the pyranone ring (δ > 160 ppm), the enolic carbon bearing the hydroxyl group (around δ 160-170 ppm), and other carbons of the pyranone ring (δ 90-150 ppm). The carbons of the benzyl group would also show characteristic signals, with the aromatic carbons appearing in the δ 125-140 ppm region and the methylene carbon around δ 30-40 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. researchgate.netbas.bg

COSY: This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the pyranone ring and the benzyl group.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the benzyl group to the pyranone ring and for confirming the positions of the substituents on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2->160 (C=O)
C3~5.5-6.0~90-100
C4-~160-170 (C-OH)
C5~5.8-6.2~100-110
C6-~150-160
Benzyl-CH₂~3.5-4.0~30-40
Benzyl-Aromatic~7.2-7.4~125-140
4-OHVariable-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₀O₃), the molecular weight is 202.21 g/mol . bldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. The fragmentation of this molecular ion provides valuable clues about the structure. Common fragmentation pathways for this molecule could include:

Loss of CO: A characteristic fragmentation of α-pyrones is the loss of a molecule of carbon monoxide (CO), which would result in a fragment ion at m/z 174.

Loss of the benzyl group: Cleavage of the bond between the pyranone ring and the benzyl group can lead to the formation of a benzyl radical (C₇H₇•) and a pyranone cation, or a tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a very common and stable fragment in the mass spectra of benzyl-containing compounds. libretexts.org

Rearrangements: McLafferty-type rearrangements or other complex rearrangements can also occur, leading to other characteristic fragment ions. libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

m/zProposed Fragment
202[M]⁺ (Molecular Ion)
174[M - CO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. nist.gov

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ is characteristic of the α,β-unsaturated lactone (pyran-2-one) carbonyl group.

C=C stretch: Absorption bands in the region of 1600-1650 cm⁻¹ would correspond to the C=C double bonds in the pyranone ring and the aromatic ring.

C-O stretch: Bands in the 1000-1300 cm⁻¹ region would be associated with the C-O stretching vibrations of the lactone and the hydroxyl group.

Aromatic C-H stretch: These would appear above 3000 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring would be observed in the 690-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric stretching of the aromatic ring and the C=C bonds in the pyranone ring would be expected to show strong Raman scattering.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
HydroxylO-H stretch3200-3600 (broad)
Carbonyl (Lactone)C=O stretch1700-1750 (strong)
Alkene/AromaticC=C stretch1600-1650
Ether/AlcoholC-O stretch1000-1300
AromaticC-H stretch>3000
AromaticC-H bend (out-of-plane)690-900

Integration of Spectroscopic Data for Definitive Structural Characterization

The definitive structural characterization of this compound is achieved by integrating the data from the various spectroscopic techniques.

NMR spectroscopy provides the carbon-hydrogen framework of the molecule. 2D NMR experiments, in particular, allow for the precise mapping of the connectivity of atoms, confirming the attachment of the benzyl group to the C6 position of the pyranone ring and the location of the hydroxyl group at C4.

Mass spectrometry confirms the molecular weight and elemental formula. The fragmentation pattern, especially the observation of a prominent tropylium ion peak at m/z 91, strongly supports the presence of a benzyl moiety.

IR and Raman spectroscopy confirm the presence of key functional groups, such as the hydroxyl, carbonyl (lactone), and aromatic ring, which is consistent with the proposed structure. The combination of these techniques provides a comprehensive and unambiguous structural elucidation of this compound. ontosight.ainih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline compound by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would yield a three-dimensional model of the molecule. vensel.org

This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the pyranone ring and the orientation of the benzyl and hydroxyl substituents. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its interactions in a biological context.

Computational Chemistry and Theoretical Investigations of 6 Benzyl 4 Hydroxy 2h Pyran 2 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can predict a wide range of molecular characteristics, including geometry, electronic structure, and reactivity descriptors for compounds like 6-Benzyl-4-hydroxy-2H-pyran-2-one. wsu.edu

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule. The MEP map illustrates the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.

In a typical MEP map, different colors represent varying electrostatic potential values.

Red regions indicate negative potential, corresponding to areas with high electron density. These sites, such as the oxygen atoms of the carbonyl and hydroxyl groups in this compound, are susceptible to electrophilic attack.

Blue regions denote positive potential, signifying electron-deficient areas. For this molecule, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely site for nucleophilic interaction.

Green regions represent neutral or zero potential areas, typically found over the nonpolar parts of the molecule like the benzene (B151609) ring.

The MEP surface thus provides a visual guide to the molecule's reactivity, highlighting the electron-rich carbonyl and hydroxyl oxygens as primary sites for electrophilic interaction and the hydroxyl proton as a site for nucleophilic attack. irjweb.com

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. aimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests lower stability and higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For 4-hydroxy-2-pyrone derivatives, such as the closely related dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), DFT calculations have been used to determine these energies. researchgate.netnih.gov In a study using the B3LYP/6-31+G(d,p) method, the HOMO was found to have significant non-bonding n-character from oxygen lone pairs, while the LUMO exhibited π* antibonding character. researchgate.net The primary electronic transition is characterized as n→π*. nih.gov

Table 1: Representative FMO Energies for a 4-Hydroxy-2-Pyrone Analogue (Dehydroacetic Acid)

Molecular Orbital Energy (eV) Character
HOMO -7.21 n (non-bonding)
LUMO -1.79 π* (antibonding)
HOMO-LUMO Gap 5.42 -

Data derived from computational studies on dehydroacetic acid and serves as an illustrative example. researchgate.net

This analysis indicates that the molecule can readily participate in reactions involving electron donation from its oxygen-rich regions and is susceptible to electronic excitation.

Analysis of Tautomeric Forms and Energetics

4-hydroxy-2H-pyran-2-one structures can exist in different tautomeric forms, primarily the enol form (4-hydroxy-2-pyrone) and the keto form (2,4-pyrandione). Computational studies on analogous compounds, like dehydroacetic acid, have consistently shown that the enol tautomer is significantly more stable. researchgate.net

The relative stability of tautomers can be influenced by the solvent environment. jocpr.com Polar solvents may stabilize more polar tautomers through solvation effects. However, for the 4-hydroxy-2-pyrone system, the enol form remains the most stable across various solvents. jocpr.com

Table 2: Calculated Relative Stability of Tautomers for a 4-Hydroxy-2-Pyrone System

Tautomer Form Relative Energy (kcal/mol) Description
Enol (4-hydroxy-2-pyrone) 0.0 Most stable form, aromatic-like conjugated system.
Keto (2,4-pyrandione) > 10 Significantly less stable, lacks full conjugation.

Energetic data is representative for the 4-hydroxy-2-pyrone scaffold based on published literature. wayne.edunih.gov

Vibrational Spectroscopy Simulation and Assignment

Computational vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By performing DFT calculations, a molecule's vibrational frequencies and their corresponding intensities can be predicted. researchgate.net

For pyrone derivatives, DFT methods like B3LYP with a 6-311G** basis set have been shown to reproduce experimental spectra with high accuracy. researchgate.net The calculated frequencies are typically scaled by a factor (around 0.96) to correct for anharmonicity and other systematic errors in the computational method.

This computational approach allows for the unambiguous assignment of complex vibrational modes. For this compound, key vibrational modes would include:

O-H stretching: A broad band characteristic of the hydroxyl group.

C=O stretching: A strong absorption from the lactone carbonyl group.

C=C stretching: Vibrations from the double bonds within the pyrone ring and the benzyl (B1604629) group.

Ring vibrations: Complex modes involving the entire pyranone ring structure.

CH stretching: From the benzyl group's aromatic and methylene (B1212753) units.

By comparing the simulated spectrum with the experimental one, each band can be confidently assigned to a specific molecular motion, providing a detailed picture of the molecule's vibrational properties. researchgate.net

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, offering detailed insights into solvation and intermolecular interactions. nih.gov An MD simulation models the molecule and its surrounding solvent (e.g., water) explicitly, calculating the forces between all atoms and tracking their movements over time. arxiv.org

For this compound, an MD simulation in an aqueous environment would reveal how water molecules arrange themselves around the solute. This "solvation shell" is critical for understanding the molecule's solubility and interactions in a biological context. mdpi.com

Key insights from MD simulations would include:

Hydrogen Bonding: Detailed analysis of the hydrogen bonds formed between the molecule's hydroxyl (donor) and carbonyl (acceptor) groups and the surrounding water molecules.

Solvation Structure: The number of water molecules in the first solvation shell and their preferred orientations can be determined. Studies on similar molecules have used the radial distribution function (RDF) to characterize these structures. mdpi.com

Conformational Dynamics: MD simulations can explore the flexibility of the benzyl group and how its orientation is influenced by interactions with the solvent.

MD simulations on related pyrone derivatives have been used to understand how molecular topology influences intermolecular contacts, such as hydrogen bonding with biological targets like DNA. sigmaaldrich.com

Quantum Chemical Calculations for Thermodynamic and Kinetic Properties

Quantum chemical calculations provide access to fundamental thermodynamic and kinetic properties that govern chemical reactions and equilibria. nih.gov

Thermodynamic Properties: Using DFT methods, thermodynamic quantities such as enthalpy (ΔH), entropy (S), and Gibbs free energy (ΔG) can be calculated for different molecular states or conformations. nih.gov These calculations are essential for determining the relative stability of tautomers (as discussed in 5.1.3) and predicting the spontaneity of potential reactions. For instance, the equilibrium constant (K_eq) for a tautomeric equilibrium can be calculated directly from the change in Gibbs free energy (ΔG = -RT ln K_eq).

Kinetic Properties: To understand the rate of processes like tautomerization, computational methods are used to locate the transition state (TS) structure connecting the two forms. The transition state is a first-order saddle point on the potential energy surface. By calculating the energy barrier (activation energy, E_a) between the reactant and the transition state, the kinetics of the transformation can be estimated. nih.gov Variational Transition State Theory (VTST) can be used to calculate the rate constants for these conversions at different temperatures. nih.gov These calculations would reveal how quickly this compound can interconvert between its different forms, providing a complete picture of its dynamic behavior.

Biological Activity and Mechanistic Studies in Vitro, Non Human Models of 6 Benzyl 4 Hydroxy 2h Pyran 2 One Analogues

Enzyme Inhibition Profiles and Mechanism of Action

The ribonuclease H (RNase H) function of HIV-1 reverse transcriptase (RT) is an essential target for antiviral drug development. nih.gov While direct studies on 6-benzyl-4-hydroxy-2H-pyran-2-one were not identified, related heterocyclic scaffolds have been explored. For instance, N'-(2-hydroxy-benzylidene)-3,4,5-trihydroxybenzoylhydrazone was identified as an inhibitor that targets the reverse-transcription process and selectively inhibits the RT-associated RNase H function. nih.gov This compound was found to be over 20 times less potent against the RT polymerase activity, highlighting its selectivity for the RNase H domain. nih.gov Docking studies suggested its binding position is different from other known RNase H inhibitors. nih.gov

Similarly, a novel variant of the 2-hydroxyisoquinoline-1,3-dione (HID) scaffold, which features a C-6 benzyl (B1604629) or biarylmethyl group, demonstrated dual inhibition against HIV RT-associated RNase H and polymerase, with IC₅₀ values in the low to submicromolar range. nih.gov Molecular docking supports a mechanism of active site binding for this RNase H inhibition. nih.gov

HIV integrase (IN) is another critical enzyme for viral replication. Research into related structures has shown that N-3-hydroxylation of pyrimidine-2,4-diones can lead to inhibitors of both HIV-1 RT and IN. nih.gov An extended series of these analogues, which feature a benzoyl group at the C-6 position of the pyrimidine (B1678525) ring, were found to be dually active against both enzymes in the low micromolar range. nih.gov Antiviral assays confirmed that these inhibitors are active against HIV-1 in cell culture, with activity ranging from nanomolar to low micromolar concentrations. nih.gov

The anti-inflammatory potential of pyranone-related structures has been investigated through their inhibition of cyclooxygenase (COX) enzymes. A study on pyrano[2,3-c]pyrazoles, which are structurally related to pyranones, identified several compounds with significant anti-inflammatory profiles and selective COX-2 inhibition. nih.gov Specifically, compounds designated as 10 and 27 were nearly as potent as the reference drug celecoxib. nih.gov These compounds showed distinctive COX-2 inhibition with selectivity indices (SI) close to that of celecoxib, suggesting their potential as selective anti-inflammatory agents. nih.gov

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyrano[2,3-c]pyrazole 10 1.830.237.83
Pyrano[2,3-c]pyrazole 17 2.130.316.87
Pyrano[2,3-c]pyrazole 27 1.950.277.16
Celecoxib (Reference) 0.380.048.68

Table generated from data in source nih.gov.

The inactivation of proteases such as chymotrypsin (B1334515) has been studied using 2-pyranone analogues. A series of 2-pyranones with various substitutions were synthesized to investigate their binding and inactivation of chymotrypsin. nih.gov The study found that both binding and inactivation are sensitive to the substituents at positions 3, 4, 5, and 6. nih.gov 6-Chloro-2-pyranones that have 4-phenyl or 3-(2-naphthylmethyl) substituents were able to rapidly inactivate chymotrypsin. nih.gov In contrast, those with 3-benzyl or 3-(1-naphthylmethyl) groups showed slow inactivation, and analogues with 3-phenyl or 3-alkyl groups demonstrated no inactivation. nih.gov Only the 6-halopyrones caused inactivation, with chloro-substituted variants acting faster than bromo-substituted ones. nih.gov

In relation to elastase, novel penam (B1241934) sulfone derivatives, including benzyl and methyl 6-alpha-substituted penicillanates, were synthesized and evaluated as inhibitors of porcine pancreatic elastase. nih.gov

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. The 4H-pyran scaffold is considered a lead structure for CDK2 inhibitors. nih.gov In one study, certain 4H-pyran derivatives were evaluated for their antiproliferative actions, and the mechanism was studied using molecular docking in the ATP binding pocket of CDK2, followed by a CDK2 inhibitory assay. nih.gov

Other related heterocyclic structures have also shown promise. A series of pyrazolo[3,4-b]pyridine derivatives were found to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines. mdpi.com Specifically, compounds 9a and 14g demonstrated good inhibitory activity against CDK2. mdpi.com Furthermore, novel benzylidene benzofuranone analogues have been identified as potential anticancer agents through CDK2 inhibition, causing cell cycle arrest at the G2/M phase. nih.gov

CompoundTarget EnzymeIC₅₀ (µM)
Pyrazolo[3,4-b]pyridine 9a CDK21.630 ± 0.009
Pyrazolo[3,4-b]pyridine 14g CDK20.460 ± 0.024
Ribociclib (Reference) CDK20.068 ± 0.004

Table generated from data in source mdpi.com.

Antimicrobial Spectrum and Activity (in vitro, non-human models)

The pyran core is found in many molecules with antimicrobial properties. nih.gov Several studies have evaluated the in vitro antimicrobial activity of various pyranone analogues against different microbial strains.

Derivatives of pyrano[2,3-c]pyrazole were synthesized and tested for their antibacterial effects. biointerfaceresearch.com One compound in particular, 6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5c) , showed potential against all tested strains with minimum inhibitory concentrations (MIC) ranging from 6.25 to 50 mg/mL. biointerfaceresearch.com

Another study focusing on 4H-pyran derivatives found that compounds 4g and 4j were effective against several Gram-positive bacterial isolates, with lower IC₅₀ values than the antibiotic ampicillin. nih.gov Additionally, a 4H-anthra[1,2-b]pyran derivative and an anthraquinone (B42736) derivative were evaluated and showed moderate activity against algae, fungi, and bacteria. researchgate.net

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µmol L⁻¹)
Compound 7a Bacillus subtilis4
Compound 7a Staphylococcus aureus6
Compound 7d Bacillus subtilis6
Compound 7d Staphylococcus aureus4
Compound 9a Bacillus subtilis6
Compound 9a Staphylococcus aureus8
Compound 9d Bacillus subtilis4
Compound 9d Staphylococcus aureus6
Cefotaxime (Reference) Bacillus subtilis10
Cefotaxime (Reference) Staphylococcus aureus12

Table generated from data in source mdpi.com.

Antioxidant Properties (in vitro assays)

The antioxidant capacity of 4-hydroxy-2H-pyran-2-one derivatives has been substantiated through various in vitro assays, which demonstrate their ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity is intrinsically linked to the chemical structure of these compounds, particularly the presence and position of hydroxyl groups.

A study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction, highlighted the critical role of its enol structure in its antioxidant activity. nih.gov The hydroxyl group at the olefinic position (C-5) was found to be a key factor for its radical-scavenging ability. nih.gov When this hydroxyl group was protected, the antioxidant capacity of the resulting derivatives decreased significantly. nih.gov For instance, DDMP itself showed a high scavenging activity of 81.1% against the ABTS˙⁺ radical, which was superior to the commercial antioxidant butylated hydroxytoluene (BHT) at the same concentration. nih.gov However, its derivatives with protected hydroxyl groups at the C-5 position exhibited poor antioxidant activities, ranging from just 9.1% to 20.3%. nih.gov

Similarly, research on 2H-pyran-2-ones isolated from the fungus Aspergillus luchuensis also confirmed their antioxidant potential. nih.gov In these studies, various analogues demonstrated the ability to scavenge DPPH radicals and showed significant reducing power, with EC₅₀ values indicating moderate to good activity. nih.gov The positive correlation between antioxidant and antibacterial activities has also been noted for some 4H-pyran derivatives, suggesting that their ability to mitigate oxidative damage may contribute to their broader biological effects. google.com The antioxidant mechanisms for related phenolic compounds have been studied in detail, with pathways such as single electron transfer followed by proton transfer (SET-PT) and sequential proton loss single electron transfer (SPL-SET) being identified as predominant in various solvents. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Pyran-2-one Analogues

This table is interactive. You can sort and filter the data.

Compound/Derivative Assay Activity Metric Value Reference
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) ABTS˙⁺ Scavenging % Inhibition (17.5 μM) 81.1% nih.gov
DDMP-5-benzoate (2a) ABTS˙⁺ Scavenging % Inhibition (17.5 μM) 20.3% nih.gov
DDMP-3-benzoate (5a) ABTS˙⁺ Scavenging % Inhibition (17.5 μM) 44.5% nih.gov
4-hydroxy-6-methyl-2H-pyran-2-one derivative (from A. luchuensis) DPPH Scavenging EC₅₀ 60.8 μM nih.gov
4H-pyran derivative 4j DPPH Scavenging IC₅₀ More efficient than BHT google.com
4H-pyran derivative 4g DPPH Scavenging IC₅₀ Strong potency google.com

Herbicidal Efficacy and Molecular Mode of Action (non-human, e.g., plant models)

Derivatives of 4-hydroxy-2H-pyran-2-one have been investigated as potential herbicides, with studies revealing a unique mode of action. A series of novel 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives were designed and synthesized to explore their herbicidal properties. nih.gov These compounds, featuring a β-triketone motif, were found to be effective as pre-emergent herbicides. nih.govacs.org

Greenhouse bioassays demonstrated that these compounds exhibit significant herbicidal activity against a range of common weeds. acs.org For example, compound II₁₅ from the study showed good pre-emergent herbicidal activity at a dosage of 187.5 g ha⁻¹ and displayed a broader spectrum of weed control compared to the commercial auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govacs.org Importantly, this compound also showed good crop safety for wheat (Triticum aestivum L.) and maize (Zea mays Linn.) at dosages up to 375 g ha⁻¹. nih.gov

The molecular mode of action for these 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives was determined to be that of a proherbicide. nih.gov In the plant, the pyran-2-one ring undergoes hydrolysis, releasing the corresponding phenoxyacetic acid. This released molecule then acts as an auxin-type herbicide, inducing uncontrolled growth and ultimately leading to the death of susceptible plants. nih.gov This mechanism is similar to that of well-known auxin herbicides like 2,4-D. nih.gov This discovery positions the 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one structure as a promising lead for the development of new auxin-type herbicides. nih.gov While other herbicidal modes of action are common, such as the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme by triketone herbicides or the disruption of pyrimidine biosynthesis, the proherbicide auxin mechanism is a distinct approach for this class of compounds. nih.govnih.govwikipedia.org

Table 2: Pre-emergent Herbicidal Activity of Compound II₁₅ at 187.5 g ha⁻¹

This table is interactive. You can sort and filter the data.

Weed Species Common Name Growth Inhibition (%) Reference
Abutilon theophrasti Velvetleaf 92 acs.org
Amaranthus retroflexus Redroot pigweed 100 acs.org
Echinochloa crus-galli Barnyard grass 90 acs.org
Digitaria sanguinalis Large crabgrass 88 acs.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR investigations have provided insights into the key structural features required for their antioxidant and herbicidal effects.

In the context of herbicidal activity, SAR studies on 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives revealed that the substituents on the phenoxy ring significantly impact efficacy. nih.gov The type and position of halogen atoms or other functional groups on the phenoxy moiety were shown to alter the herbicidal spectrum and potency. This is because these substituents affect the electronic properties and metabolic stability of the molecule, which influences its conversion to the active auxin herbicide within the plant. nih.gov The design of these proherbicides leverages the pyran-2-one scaffold as a carrier that is cleaved to release the active herbicidal component. nih.gov

General SAR principles for pyran-based compounds indicate that the rigidity and three-dimensional geometry conferred by the heterocyclic ring are important for biological activity. researchgate.net Studies on other pyran derivatives have shown that introducing specific moieties can target different biological pathways, such as inhibiting enzymes like HIV protease or acting on neurotransmitter transporters. mdpi.comgoogle.com

Molecular Docking and Binding Site Analysis (e.g., enzyme active sites)

Molecular docking and other computational methods are powerful tools for elucidating the interactions between small molecules and their biological targets at an atomic level. globalauthorid.com For pyran-2-one analogues, these techniques have been used to predict binding modes, understand inhibitory mechanisms, and guide the design of more potent derivatives.

In studies of pyran derivatives as potential anti-inflammatory agents, molecular docking was used to simulate the binding of the compounds within the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov These simulations revealed key hydrogen bonding and arene-arene stacking interactions with specific amino acid residues, such as TYR136 and PRO154, providing a rationale for the observed inhibitory activity. nih.gov Similarly, docking studies of pyran-2-one inhibitors with HIV protease identified critical interactions, including the displacement of a structural water molecule from the active site, which contributed to their high binding affinity. mdpi.com

For the herbicidal 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one analogues, the primary mode of action is not direct enzyme inhibition but rather conversion to an active herbicide. nih.gov Therefore, while direct docking with a specific enzyme active site is not the central mechanism, computational studies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can still be employed to understand the reactivity and stability of these molecules. globalauthorid.comnih.gov Such studies can predict the sites most susceptible to chemical transformation, like hydrolysis, which is the key step in activating these proherbicides within the plant. globalauthorid.comnih.gov These computational approaches provide a molecular-level understanding that complements experimental findings on their biological activity.

Conclusion and Outlook

Summary of Key Academic Findings on 6-Benzyl-4-hydroxy-2H-pyran-2-one

This compound is a significant chemical compound that has garnered academic interest primarily due to its role as a key precursor in the synthesis of other complex molecules. Research has established viable, albeit partially optimized, pathways for its synthesis. A notable approach involves the construction of the benzyl (B1604629) pyrone from the commercially available 4-hydroxy-6-methyl-2-pyrone. messiah.edu This multi-step process includes protection of the hydroxyl group, oxidation, and reduction, followed by allylic bromination. messiah.edu

A significant challenge in the synthesis has been the purification of the bromopyrone intermediate due to the presence of triphenylphosphine (B44618) oxide as a byproduct. messiah.edu To circumvent this, alternative methods such as tosylation and triflation have been proposed. messiah.edu The core of the synthetic strategy often relies on a Stille palladium-catalyzed cross-coupling reaction to introduce the benzyl group. messiah.edu Specifically, this involves the reaction of a brominated pyrone intermediate, such as 6-(bromomethyl)-4-methoxy-pyran-2-one, with tributylphenylstannane. messiah.edu

The academic importance of this compound is underscored by its function as a critical intermediate in the retrosynthetic analysis for the total synthesis of aspernigrin A, a secondary metabolite natural product. messiah.edu The pyran-2-one ring system, in general, is recognized for its versatile reactivity, making it a valuable building block in organic and medicinal chemistry. umich.edu These compounds are known to exhibit a range of biological activities, which further fuels research into their synthesis and derivatization. researchgate.netresearchgate.net

The following table provides a summary of the key chemical intermediates and reagents involved in the synthesis of this compound as described in academic literature.

Compound/Reagent Role in Synthesis Reference
4-hydroxy-6-methyl-2-pyroneStarting material messiah.edu
Methyl etherProtecting group for the 4-hydroxy position messiah.edu
tert-Butyldimethylsilyl etherAlternative protecting group messiah.edu
6-(hydroxymethyl)-4-methoxypyran-2-oneAllylic alcohol intermediate messiah.edu
6-(bromomethyl)-4-methoxy-pyran-2-oneBromopyrone intermediate for cross-coupling messiah.edu
TributylphenylstannanePhenyl group source in Stille coupling messiah.edu
Palladium catalystCatalyst for the Stille cross-coupling reaction messiah.edu
Triphenylphosphine oxideByproduct of the Appel allylic bromination messiah.edu

Perspectives on Future Research Directions and Potential Academic Contributions

A significant area for future investigation lies in the exploration of the biological activities of this compound and its derivatives. The broader class of 2H-pyran-2-ones has been shown to possess diverse pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. researchgate.netnih.govnih.gov Systematic screening of this compound and novel analogues against various biological targets could uncover new therapeutic leads. For instance, designing and synthesizing a library of derivatives with substitutions on the benzyl ring or modifications to the pyranone core could lead to compounds with enhanced potency and selectivity.

Furthermore, the role of this compound as a versatile building block can be further exploited in the synthesis of other complex natural products and novel heterocyclic systems. umich.eduresearchgate.net Its reactive sites offer opportunities for a variety of chemical transformations, enabling the construction of diverse molecular architectures. acs.org Computational and theoretical studies could also play a crucial role in predicting the reactivity and potential biological activity of new derivatives, thereby guiding synthetic efforts. mdpi.com

Q & A

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of pyranone derivatives?

  • Methodological Answer : Systematic substitution at C4 (e.g., replacing hydroxyl with amino or thiol groups) enhances antimicrobial potency. Introducing electron-withdrawing groups (e.g., nitro) at C6 increases electrophilicity, improving kinase inhibition. In vitro cytotoxicity assays (MTT) validate SAR hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.